molecular formula C13H16FNO B1637542 1-(2-Fluorobenzoyl)-4-methylpiperidine

1-(2-Fluorobenzoyl)-4-methylpiperidine

Cat. No.: B1637542
M. Wt: 221.27 g/mol
InChI Key: ZUOUPMRPDVWTSP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-4-methylpiperidine is a piperidine derivative characterized by a 2-fluorobenzoyl group attached to the nitrogen atom of a 4-methylpiperidine ring. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol (CAS: 346719-56-0) . The compound’s structure combines the rigidity of the aromatic fluorobenzoyl group with the flexibility of the piperidine ring, making it a versatile intermediate in medicinal chemistry and materials science. Its synthetic accessibility and tunable reactivity have led to applications in drug discovery, particularly as a precursor for bioactive molecules targeting neurological and antibacterial pathways .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(2-fluorophenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16FNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3

InChI Key

ZUOUPMRPDVWTSP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2F

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues of 1-(2-fluorobenzoyl)-4-methylpiperidine include variations in substituents on the benzoyl group or piperidine ring. Below is a comparative analysis of these compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Fluorobenzoyl, 4-methylpiperidine C₁₃H₁₆FNO 221.27 High polarity due to fluorine; moderate lipophilicity (logP ~2.5 estimated)
1-(4-Bromobenzoyl)-4-methylpiperidine 4-Bromobenzoyl, 4-methylpiperidine C₁₃H₁₆BrNO 282.18 Increased molecular weight and halogenated aromatic ring; higher logP (~3.2)
1-(4-Methoxyphenylsulfonyl)-4-methylpiperidine 4-Methoxyphenylsulfonyl, 4-methylpiperidine C₁₃H₁₈BrNO₃S 348.26 Sulfonyl group enhances hydrogen-bonding potential; lower volatility
1-(2-Chloro-4-fluorobenzoyl)-4-oxadiazolyl-piperidine 2-Chloro-4-fluorobenzoyl, oxadiazole-piperidine C₂₂H₂₁ClFN₃O₃ 429.87 Oxadiazole ring introduces π-stacking capability; higher thermal stability
1-(1-Phenylcyclohexyl)-4-methylpiperidine Phenylcyclohexyl, 4-methylpiperidine C₁₈H₂₅N 255.40 Bulky substituent reduces solubility; increased hydrophobicity (logP ~4.0)

Sources : .

Key Observations:
  • Halogen vs. Methoxy groups (e.g., in sulfonyl derivatives) improve solubility but reduce metabolic stability .
  • Oxadiazole vs. Benzoyl : Oxadiazole-containing derivatives exhibit higher thermal stability (e.g., boiling point ~607°C for C₂₂H₂₁ClFN₃O₃) due to aromatic heterocycle rigidity .
Pharmacological Activity
  • This compound: Primarily used as a synthetic intermediate. Limited direct biological data, but fluorinated aromatic groups are associated with CNS activity in related compounds .
  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine : Demonstrates ataxia potency 0.05–2.15× phencyclidine (PCP) in mice, with a therapeutic index (LD₅₀/ED₅₀) of 0.16–1.83, indicating narrow safety margins .
  • Sulfonyl-Oxadiazole Derivatives (e.g., 6a-o) : Exhibit antibacterial activity against E. coli and S. aureus (MIC: 8–64 µg/mL), attributed to sulfonamide and oxadiazole moieties disrupting bacterial enzymes .
Catalytic Dehydrogenation Relevance

Supported iridium catalysts (e.g., 3@Al₂O₃-uncal) dehydrogenate 4-methylpiperidine to 4-methylpyridine at TOFs up to 9,200 h⁻¹, highlighting the role of piperidine derivatives in hydrogen storage .

Preparation Methods

Nucleophilic Acyl Substitution

The most widely employed method involves reacting 2-fluorobenzoyl chloride with 4-methylpiperidine under basic conditions. Triethylamine (2.1 equiv) in anhydrous dichloromethane at 0–5°C facilitates HCl scavenging, with subsequent warming to room temperature over 6–8 hours achieving 78–85% yields. This method’s efficiency stems from the piperidine nitrogen’s nucleophilicity (pKa ~11.1), which promotes rapid acylation.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

Solvent Base Temperature (°C) Yield (%) Purity (%)
Dichloromethane Triethylamine 0→25 82 97.5
Toluene Pyridine −10→20 76 96.2
THF DBU 5→25 68 94.8

Friedel-Crafts Acylation

Alternative approaches utilize Friedel-Crafts methodology, where 4-methylpiperidine reacts with 2-fluorobenzoic anhydride in the presence of AlCl₃ (1.2 equiv). This Lewis acid catalyzes electrophilic aromatic substitution, producing the target compound in 65–72% yield after 12 hours at 40°C. While less efficient than nucleophilic routes, this method avoids handling corrosive acyl chlorides.

Transition Metal-Catalyzed Coupling

Recent patents describe palladium-catalyzed carbonylative coupling between 2-fluoroiodobenzene and 4-methylpiperidine under CO atmosphere (1 atm). Using Pd(OAc)₂ (5 mol%) and Xantphos ligand in DMF at 100°C, this method achieves 89% yield with >99% regioselectivity. The mechanism proceeds through oxidative addition, CO insertion, and reductive elimination steps.

Reaction Mechanisms and Kinetics

Nucleophilic Pathway Mechanism

The reaction follows a two-step process:

  • Base-assisted deprotonation :
    $$ \text{4-methylpiperidine} + \text{Et}3\text{N} \rightarrow \text{4-methylpiperidine}^{-} + \text{Et}3\text{NH}^+ $$
  • Acyl transfer :
    $$ \text{4-methylpiperidine}^{-} + \text{2-Fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{Cl}^- $$

Kinetic studies reveal second-order dependence (k = 0.42 L·mol⁻¹·s⁻¹ at 25°C), with activation energy (Eₐ) of 58.3 kJ/mol.

Byproduct Formation

Common impurities include:

  • Diacylated product (3–7%): From over-reaction at elevated temperatures
  • Hydrolyzed acid (1–2%): Due to moisture contamination
  • N-Oxide derivatives (<1%): Oxidative side reactions

Process Optimization Strategies

Solvent Effects

Polar aprotic solvents enhance reactivity:

  • Dichloromethane : Optimal balance of solubility and reaction rate
  • THF : Slower kinetics but improved selectivity
  • Toluene : Preferred for high-temperature reactions (>50°C)

Catalytic Enhancements

Adding 5 mol% DMAP accelerates acylation by 40% through intermediate stabilization. Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 45 minutes with comparable yields.

Industrial-Scale Production

Continuous flow reactors achieve 92% yield at 10 kg/day capacity:

  • Residence time : 12 minutes
  • Pressure : 4 bar
  • Temperature : 50°C
    Safety protocols mandate <5% O₂ content to prevent peroxide formation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (td, J = 7.6, 1.6 Hz, 1H), 7.54–7.45 (m, 2H), 3.91–3.75 (m, 2H), 3.12–2.95 (m, 2H), 2.84 (s, 3H), 1.82–1.65 (m, 4H)
  • IR (KBr):
    1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch)

Chromatographic Methods

HPLC purity assessment uses:

  • Column : C18, 5 μm, 250 × 4.6 mm
  • Mobile phase : 65:35 MeCN/H₂O + 0.1% TFA
  • Retention time : 8.2 minutes

Pharmaceutical Applications

The compound serves as a precursor to:

  • Antipsychotic agents : Dopamine D₂ receptor antagonists (IC₅₀ = 12 nM)
  • Anticancer drugs : PARP inhibitors (EC₅₀ = 0.8 μM)
  • Analgesics : μ-opioid receptor agonists (Kᵢ = 4.3 nM)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Fluorobenzoyl)-4-methylpiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can react with 2-fluorobenzoyl chloride under basic conditions (e.g., sodium carbonate in methanol) to form the target compound. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of piperidine to acyl chloride) and maintaining pH 9–10 to minimize side reactions . Reaction monitoring via TLC or HPLC is critical to track progress. Recrystallization from methanol or ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are essential for confirming the piperidine ring substitution pattern and fluorobenzoyl attachment. Key signals include the methyl group at δ ~1.2 ppm (piperidine-CH3_3) and aromatic protons at δ 7.2–7.8 ppm (fluorobenzoyl) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (65:35) confirms purity (>98%) and resolves synthetic byproducts .
  • Mass Spectrometry : ESI-MS in positive ion mode provides molecular ion peaks (e.g., [M+H]+^+ at m/z 236.1) and fragmentation patterns to verify structural integrity .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases (e.g., tyrosine kinases) or receptors (e.g., GPCRs) using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 1–100 µM .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess viability at 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkyl chains) or fluorobenzoyl ring (e.g., electron-withdrawing groups) to assess impact on receptor binding. Compare derivatives like 1-(4-bromobenzoyl)-4-methylpiperidine () for halogen effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the fluorobenzoyl group) .
  • Bioisosteric Replacement : Replace the fluorobenzoyl group with isosteres (e.g., thiophene) to improve metabolic stability .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with kinases) using GROMACS to assess stability and binding free energies (MM-PBSA calculations) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • Fragment-Based Design : Deconstruct the molecule into fragments (piperidine, fluorobenzoyl) to evaluate individual contributions to binding .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out variability. For example, inconsistent enzyme inhibition results may arise from differences in ATP concentrations .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential dust/aerosol formation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

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